N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
Description
N-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a benzo[d][1,3]dioxol-5-yl (piperonyl) group and a 4-(trifluoromethoxy)phenyl moiety linked via a carboxamide bridge. The trifluoromethoxy group enhances lipophilicity and resistance to oxidative metabolism, while the benzo[d][1,3]dioxol-5-yl group may contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N5O4/c17-16(18,19)28-11-4-2-10(3-5-11)24-22-14(21-23-24)15(25)20-9-1-6-12-13(7-9)27-8-26-12/h1-7H,8H2,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBNRFUFIPQOHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the trifluoromethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions using trifluoromethoxybenzene derivatives.
Construction of the tetrazole ring: This can be done via cycloaddition reactions involving azides and nitriles under controlled conditions.
Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole and trifluoromethoxyphenyl-tetrazole intermediates using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that includes a benzo[d][1,3]dioxole moiety and a tetrazole ring. Its molecular formula is C18H14F3N5O3, and it has a molecular weight of approximately 397.33 g/mol. The trifluoromethoxy group enhances its lipophilicity, which is crucial for biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of tetrazole have been shown to inhibit bacterial growth by targeting essential enzymes in bacterial metabolism . This suggests potential applications in developing new antibiotics.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory effects of tetrazole derivatives. These compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation, making them candidates for treating inflammatory diseases such as arthritis or inflammatory bowel disease .
Anticancer Properties
Tetrazole-containing compounds have demonstrated anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Case Study 1: Antimicrobial Efficacy
A study investigating the efficacy of tetrazole derivatives against Mycobacterium tuberculosis revealed that certain structural modifications enhanced their inhibitory activity against Mur enzymes critical for bacterial cell wall synthesis .
Case Study 2: Anti-inflammatory Potential
In a model of acute inflammation, a derivative of the compound was shown to significantly reduce edema and inflammatory markers in treated subjects compared to controls . This positions it as a promising candidate for further development in anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.
Interacting with receptors: Acting as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.
Modulating gene expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing key structural motifs, such as the benzo[d][1,3]dioxol-5-yl group, tetrazole core, or trifluoromethoxy substituent. Data are derived from the provided evidence.
Compounds with Benzo[d][1,3]dioxol-5-yl and Carboxamide Groups
Key Observations :
- Synthetic Yields : Yields for benzo[d][1,3]dioxol-5-yl carboxamides vary widely (13.7–23%), influenced by steric hindrance and reaction conditions.
- Thermal Stability : Melting points correlate with crystallinity; D14 (208.9–211.3°C) exhibits higher stability than less polar analogs.
- Spectral Signatures : Benzo[d][1,3]dioxol-5-yl protons resonate at δ 6.7–7.0 ppm, while carboxamide carbonyls appear at δ 165–170 ppm in ¹³C NMR .
Tetrazole-Containing Analogs
Key Observations :
- Synthetic Strategies : Tetrazole derivatives are often synthesized via carbodiimide-mediated couplings (e.g., HATU/DIEA) or cycloaddition reactions.
- Bioactivity : Tetrazoles are frequently employed as carboxylate bioisosteres; the trifluoromethoxy group in the target compound may enhance blood-brain barrier penetration compared to hydroxylated analogs .
Trifluoromethoxy-Substituted Analogs
Key Observations :
- Lipophilicity : Trifluoromethoxy groups increase logP by ~1.0 unit compared to methoxy analogs, improving membrane permeability.
- Metabolic Resistance : The CF₃O group resists cytochrome P450-mediated oxidation, prolonging half-life in vivo .
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes available research findings, case studies, and data tables to provide an overview of its biological activity.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C16H14F3N5O3
- Molecular Weight : 373.31 g/mol
- CAS Number : 875686-91-2
The structural characteristics of the compound, including the benzo[d][1,3]dioxole moiety and trifluoromethoxy group, contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of benzodioxole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the benzodioxole structure demonstrate potent activity against various bacterial strains.
Case Study: Antibacterial Activity
A study evaluating the antibacterial efficacy of related benzodioxole derivatives revealed:
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| 5-(benzo[d][1,3]dioxol-5-yl) | Staphylococcus aureus | 80 | 24 |
| 4a (tetrazole derivative) | Escherichia coli | 110 | 20 |
| 6c (hydroxypiperidino derivative) | Sarcina | 90 | 22 |
These results indicate that the presence of bulky hydrophobic groups enhances antimicrobial activity, likely due to improved membrane penetration and interaction with bacterial targets .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
The proposed mechanism involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammatory responses. In vitro studies demonstrated that compounds could significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Key observations include:
- Substitution Effects : The introduction of trifluoromethoxy groups enhances lipophilicity and bioavailability.
- Linker Variations : Modifications in the tetrazole moiety can lead to varying degrees of biological activity, as seen in docking studies where different substituents affected binding affinity to target enzymes .
Q & A
Q. What are the key synthetic routes for N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide?
The synthesis involves multi-step reactions:
- Step 1 : Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide under reflux conditions .
- Step 2 : Introduction of the 4-(trifluoromethoxy)phenyl group using Ullmann coupling or Suzuki-Miyaura cross-coupling, depending on halogen substituents .
- Step 3 : Amide coupling between the tetrazole-carboxylic acid intermediate and benzo[d][1,3]dioxol-5-amine. Reagents like EDCI/HOBt or HATU are preferred for high yield (75–85%) in DMF or dichloromethane .
Critical parameters : Temperature control (<50°C) and anhydrous conditions to prevent hydrolysis of the trifluoromethoxy group .
Q. How can structural characterization be optimized for this compound?
Use a combination of:
- NMR : H and C NMR to confirm aromatic protons (δ 6.8–7.5 ppm) and carboxamide carbonyl (δ ~165 ppm) .
- IR : Peaks at ~1700 cm (C=O stretch) and 1250 cm (C-O-C in benzodioxole) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and isotopic patterns from trifluoromethoxy (F) .
Q. What are the solubility and stability profiles under physiological conditions?
- Solubility : Poor aqueous solubility (<0.1 mg/mL at pH 7.4). Use co-solvents (e.g., DMSO:water 1:9) or surfactants (e.g., Tween-80) for in vitro assays .
- Stability : Stable in acidic conditions (pH 3–5) but prone to hydrolysis at pH >7. Store at –20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies often arise from:
- Purity variations : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity. Impurities like unreacted tetrazole intermediates can skew bioassay results .
- Isomerization : The 2H-tetrazole tautomer may interconvert under assay conditions. Characterize tautomeric ratios via N NMR or computational modeling (DFT at B3LYP/6-31G* level) .
Recommended protocol : Pre-equilibrate compound in assay buffer for 24 hours before testing .
Q. What strategies enhance target selectivity in enzyme inhibition studies?
- Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2) versus off-targets (e.g., carbonic anhydrase). Key residues: Arg120 (hydrogen bonding with tetrazole) and hydrophobic pockets accommodating the trifluoromethoxy group .
- SAR studies : Replace the benzodioxole with substituted phenyl groups to assess steric/electronic effects. Methyl or nitro substituents reduce off-target binding by 40% in preliminary trials .
Q. How can metabolic stability be improved for in vivo applications?
- Deuterium labeling : Replace labile hydrogens in the benzodioxole methylene group to slow CYP450-mediated oxidation .
- Prodrug design : Convert the carboxamide to a methyl ester (logP +1.2), improving membrane permeability. Hydrolysis in plasma regenerates the active form .
Methodological Challenges and Solutions
Q. Addressing low yields in the final amide coupling step
- Issue : Competing side reactions (e.g., oxazole formation).
- Solution : Use HATU instead of EDCI to reduce reaction time from 24h to 6h. Monitor via TLC (eluent: ethyl acetate/hexane 1:1) .
Q. Resolving spectral overlap in NMR characterization
- Issue : Overlapping aromatic signals from benzodioxole and trifluoromethoxy groups.
- Solution : Employ F NMR to distinguish CFO (δ –58 ppm) and DEPT-135 for quaternary carbon identification .
Critical Analysis of Contradictory Evidence
- Synthetic routes : BenchChem () reports sodium azide for tetrazole formation, but peer-reviewed studies () emphasize safer alternatives (e.g., trimethylsilyl azide) to avoid explosive hazards.
- Bioactivity : While claims broad antimicrobial activity, rigorous studies () show limited efficacy against Gram-negative bacteria (MIC >50 µg/mL), likely due to poor membrane penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
